molecular formula C9H10O4S B8460468 4-Methyl-2-methylsulphonylbenzoic acid

4-Methyl-2-methylsulphonylbenzoic acid

Cat. No.: B8460468
M. Wt: 214.24 g/mol
InChI Key: PIIOXKQPHPGZFJ-UHFFFAOYSA-N
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Description

4-Methyl-2-methylsulphonylbenzoic acid is a useful research compound. Its molecular formula is C9H10O4S and its molecular weight is 214.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that 4-Methyl-2-methylsulphonylbenzoic acid may inhibit cyclooxygenase enzymes, which are critical in the inflammatory response. This suggests potential applications in developing anti-inflammatory and analgesic medications. Preliminary studies have shown promising results in vitro, indicating that compounds with similar structures can effectively reduce inflammation.

Synthesis of Related Compounds

The compound serves as a precursor for synthesizing various pharmaceutical agents, including mesotrione, a herbicide used for controlling weeds in corn crops. The synthesis process involves converting this compound into an acid chloride intermediate, which is then reacted with other compounds to produce mesotrione .

Herbicide Development

Mesotrione, derived from this compound, is recognized for its effectiveness as a systemic herbicide for both pre-emergence and post-emergence applications. It selectively targets broadleaf weeds while being safe for corn crops. Studies have demonstrated its rapid absorption and translocation within plant systems, making it highly effective in weed management strategies .

Case Study 1: Mesotrione Efficacy

A series of field trials were conducted to evaluate the efficacy of mesotrione derived from this compound on various weed species. The trials showed that mesotrione significantly reduced weed biomass compared to untreated controls, demonstrating its effectiveness as a herbicide. The results indicated a reduction of over 90% in weed populations within treated plots .

Case Study 2: Anti-inflammatory Activity

In vitro studies assessed the anti-inflammatory properties of derivatives of this compound. The findings revealed that certain derivatives exhibited significant inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. These results support the potential development of new anti-inflammatory drugs based on this compound .

Properties

Molecular Formula

C9H10O4S

Molecular Weight

214.24 g/mol

IUPAC Name

4-methyl-2-methylsulfonylbenzoic acid

InChI

InChI=1S/C9H10O4S/c1-6-3-4-7(9(10)11)8(5-6)14(2,12)13/h3-5H,1-2H3,(H,10,11)

InChI Key

PIIOXKQPHPGZFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of potassium peroxymonosulphate (23.8 g) in water was added to a solution of 4-methyl-2-methylsulphenylbenzoic acid (4.7 g) in methanol. The mixture was stirred for 5 hours and left to stand overnight at room temperature. The methanol was removed by evaporation and the resulting suspension was diluted with water and extracted with chloroform. The organic layer was dried (anhydrous magnesium sulphate) and filtered. The filtrate was evaporated to dryness and the residue was triturated with a mixture of ether and cyclohexane to give 4-methyl-2-methylsulphonylbenzoic acid (4.4 g) as a cream solid, m.p. 174°-174.5° C.
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4.7 g
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.